CM121

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H17FN4O3S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

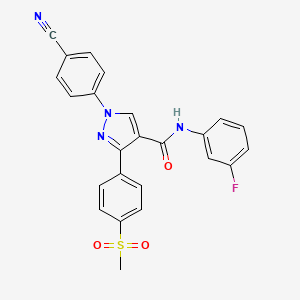

1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-(4-methylsulfonylphenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C24H17FN4O3S/c1-33(31,32)21-11-7-17(8-12-21)23-22(24(30)27-19-4-2-3-18(25)13-19)15-29(28-23)20-9-5-16(14-26)6-10-20/h2-13,15H,1H3,(H,27,30) |

InChI Key |

ZUWUBCCXJATTTE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

CM121: A Multi-Targeted Approach to Neuroprotection

A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

[November 25, 2025]

Abstract

CM121, a novel derivative of the flavonoid fisetin, has emerged as a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role in modulating lipid metabolism, mitigating oxidative stress, and reducing neuroinflammation. Drawing upon key preclinical studies, this document details the quantitative effects of this compound on various biomarkers, outlines the experimental protocols used to elicit these findings, and visualizes the intricate signaling pathways involved. The primary molecular target of this compound has been identified as Fatty Acid Synthase (FASN), and its inhibition appears to be a central node in the compound's neuroprotective effects. Furthermore, this compound has been shown to regulate acetyl-CoA metabolism, a critical process for both energy homeostasis and epigenetic modulation in the brain.

Introduction

Neurodegenerative diseases, including Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. While the exact etiologies are complex and multifactorial, accumulating evidence points to the significant roles of oxidative stress, neuroinflammation, and metabolic dysregulation in the pathophysiology of these conditions. This compound is a synthetic derivative of fisetin, a naturally occurring flavonoid, that has been optimized for enhanced bioavailability and neuroprotective efficacy.[1] Preclinical studies have demonstrated its ability to reverse memory loss in mouse models of Alzheimer's disease, highlighting its therapeutic potential.[2][3] This guide synthesizes the current understanding of this compound's mechanism of action, providing a technical resource for the scientific community.

Core Mechanism of Action: Inhibition of Fatty Acid Synthase and Regulation of Lipid Metabolism

The primary mechanism underlying the neuroprotective effects of this compound is the inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[4][5] Elevated FASN levels have been observed in the brains of Alzheimer's patients, suggesting a role for aberrant lipid metabolism in the disease's progression. By inhibiting FASN, this compound reduces the production of fatty acids, which in turn mitigates lipid peroxidation—a destructive process where free radicals damage lipids in cell membranes, leading to cellular injury.

Quantitative Data on FASN Inhibition and Downstream Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (APPswe/PS1ΔE9)

| Parameter | Untreated AD Mice | This compound-Treated AD Mice | Wild-Type (WT) Mice |

| Cognitive Performance (Contextual Memory) | Significantly impaired | Normalized to WT levels | Normal |

| Lipid Peroxidation (4HNE protein adducts in hippocampus) | Increased | Decreased to WT levels | Baseline |

| Neuroinflammation (15LOX2 levels in hippocampus) | Increased | Reduced to WT levels | Baseline |

| Neuroinflammation (GFAP levels in hippocampus) | Increased | Decreased | Baseline |

Table 2: In Vitro Effects of this compound on Lipid Peroxidation and FASN Activity

| Experiment | Condition | Effect of this compound |

| Lipid Peroxidation in HT22 Neuronal Cells | Induced by RSL3 (GPX4 inhibitor) | Prevents the increase in lipid peroxidation |

| Lipid Peroxidation in BV2 Microglial Cells | Induced by LPS | Inhibits lipid peroxidation |

| FASN Activity Assay | In vitro enzymatic assay | Dose-dependent decrease in FASN activity |

| Cell Viability in HT22 Cells (Oxytosis/Ferroptosis) | FASN knockdown | Enhanced protection against glutamate- and erastin-induced cell death |

Regulation of Acetyl-CoA Metabolism and Histone Acetylation

Beyond its direct effects on lipid synthesis, this compound also modulates acetyl-CoA metabolism. Acetyl-CoA is a central metabolite in cellular energy production and serves as the acetyl group donor for histone acetylation, an epigenetic modification crucial for learning and memory. Studies have shown that this compound, along with a similar compound J147, increases acetyl-CoA levels in neurons. This is thought to occur, in part, through the inhibition of acetyl-CoA carboxylase 1 (ACC1), the enzyme that converts acetyl-CoA to malonyl-CoA in the fatty acid synthesis pathway.

Quantitative Data on Acetyl-CoA Metabolism

Table 3: Effects of this compound on Acetyl-CoA and Histone Acetylation

| Parameter | Cell/Animal Model | Effect of this compound/J147 |

| Acetyl-CoA Levels | Primary cortical neurons | Significantly increased |

| Histone H3 Lysine 9 Acetylation (H3K9ac) | Primary cortical neurons | Significantly increased |

| Histone H3 Lysine 9 Acetylation (H3K9ac) | Cortex of aging SAMP8 mice | Prevents age-related loss |

Experimental Protocols

In Vivo Study in a Transgenic Mouse Model of Alzheimer's Disease

-

Animal Model: Male APPswe/PS1ΔE9 double transgenic mice, a well-established model for familial Alzheimer's disease.

-

Treatment: At 9 months of age, mice were fed a diet containing 400 ppm of this compound for 3 months. This age was chosen as the mice already exhibit cognitive deficits.

-

Behavioral Testing:

-

Morris Water Maze: To assess spatial learning and memory.

-

Fear Conditioning Test: To evaluate contextual memory.

-

-

Biochemical Analysis:

-

Western Blotting: Hippocampal lysates were analyzed for levels of 4-hydroxynonenal (4HNE) protein adducts, 15-lipoxygenase-2 (15LOX2), and glial fibrillary acidic protein (GFAP).

-

In Vitro Cell-Based Assays

-

Cell Lines:

-

HT22 mouse hippocampal neuronal cells.

-

BV2 mouse microglial cells.

-

-

Induction of Lipid Peroxidation:

-

HT22 cells: Treated with RSL3, an inhibitor of glutathione peroxidase 4 (GPX4).

-

BV2 cells: Stimulated with lipopolysaccharide (LPS).

-

-

Measurement of Lipid Peroxidation: Cellular lipid peroxidation was quantified using fluorescent probes.

-

FASN Activity Assay: The enzymatic activity of FASN was measured in the presence of varying concentrations of this compound.

-

FASN Knockdown: HT22 cells with FASN expression silenced using siRNA were used to assess the role of FASN in protection against oxytosis/ferroptosis induced by glutamate and erastin.

Acetyl-CoA and Histone Acetylation Analysis

-

Cell Culture: Primary cortical neurons were cultured from embryonic day 18 rat embryos.

-

Treatment: Neurons were treated with this compound or J147.

-

Acetyl-CoA Measurement: Cellular acetyl-CoA levels were quantified using a commercial assay kit.

-

Histone Acetylation Analysis: Levels of acetylated histone H3 at lysine 9 (Ac-H3K9) were determined by Western blotting and normalized to total H3 levels.

Signaling Pathways and Visualizations

The neuroprotective mechanism of this compound involves a cascade of events initiated by the inhibition of FASN and the modulation of acetyl-CoA metabolism. These pathways are interconnected and contribute to the overall reduction of cellular stress and inflammation.

Caption: this compound's core mechanism of action.

Caption: In vivo experimental workflow.

Conclusion

This compound demonstrates a robust and multi-faceted mechanism of action in neuroprotection. Its ability to inhibit FASN, thereby reducing lipid peroxidation and subsequent neuroinflammation, positions it as a compelling therapeutic candidate for neurodegenerative diseases characterized by these pathological features. Furthermore, its influence on acetyl-CoA metabolism and histone acetylation suggests a potential to not only protect neurons but also to enhance cognitive function through epigenetic mechanisms. The data presented in this guide underscore the importance of targeting metabolic pathways in the development of novel treatments for Alzheimer's disease and other age-related neurodegenerative disorders. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. neuro-121.com [neuro-121.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]

- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of CMS121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMS121 is a novel synthetic derivative of the natural flavonoid fisetin, developed through chemical optimization to enhance its therapeutic properties.[1] It has emerged as a promising drug candidate with significant potential in treating a range of age-related diseases, including Alzheimer's disease (AD), metabolic syndrome, and other conditions associated with aging.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data on CMS121, detailing its mechanism of action, experimental validation, and therapeutic promise.

Mechanism of Action

The primary mechanism of action of CMS121 revolves around its ability to modulate cellular metabolism, specifically by inhibiting the enzyme Fatty Acid Synthase (FASN).[1][4] This inhibition has several downstream effects that contribute to its therapeutic potential:

-

Regulation of Acetyl-CoA Metabolism: By inhibiting FASN, CMS121 prevents the conversion of acetyl-CoA into malonyl-CoA, a critical step in fatty acid synthesis. This leads to an increase in cellular acetyl-CoA levels, a key metabolite that links carbohydrate and fat metabolism and plays a crucial role in mitochondrial function and epigenetic regulation through histone acetylation.

-

Activation of AMPK: CMS121 has been shown to activate 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK further inhibits fatty acid synthesis by phosphorylating and inactivating Acetyl-CoA Carboxylase 1 (ACC1), the enzyme that produces malonyl-CoA.

-

Reduction of Lipid Peroxidation: The inhibition of fatty acid synthesis by CMS121 leads to a decrease in the levels of polyunsaturated fatty acids, which are susceptible to lipid peroxidation. This reduction in lipid peroxidation, a form of oxidative damage, protects cells from oxytosis/ferroptosis, a non-apoptotic form of cell death implicated in neurodegenerative diseases.

-

Anti-inflammatory Effects: CMS121 has demonstrated anti-inflammatory properties, likely linked to its ability to reduce lipid peroxidation and modulate related signaling pathways.

Signaling Pathway

The signaling pathway of CMS121's action is centered on the regulation of cellular energy and lipid metabolism. The following diagram illustrates the key interactions:

Preclinical Data

CMS121 has been evaluated in several preclinical models, demonstrating significant therapeutic effects in neurodegenerative and metabolic diseases.

Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease (APPswe/PS1ΔE9), CMS121 has been shown to alleviate cognitive deficits. Treatment with CMS121 reversed memory loss in these mice, with performance in behavioral tests comparable to healthy wild-type mice.

Table 1: Effects of CMS121 in APPswe/PS1ΔE9 Mice

| Parameter | Untreated AD Mice | CMS121-Treated AD Mice | Wild-Type Mice | Reference |

| Cognitive Function (Morris Water Maze) | Impaired | Performance similar to WT | Normal | |

| Lipid Peroxidation (4-HNE levels) | Increased | Reduced to WT levels | Normal | |

| Neuroinflammation (GFAP, 15-LOX2) | Increased | Reduced to WT levels | Normal | |

| Fatty Acid Synthase (FASN) levels | Increased | Unchanged | Normal |

Aging Models

In the senescence-accelerated mouse prone 8 (SAMP8) model, which mimics aspects of age-related cognitive decline, CMS121 demonstrated neuroprotective and geroprotective effects.

Table 2: Effects of CMS121 in SAMP8 Mice

| Parameter | Old Untreated SAMP8 Mice | Old CMS121-Treated SAMP8 Mice | Young SAMP8 Mice | Reference |

| Cognitive Function | Declined | Improved | Normal | |

| Acetyl-CoA Levels (Brain) | Decreased | Increased | Normal | |

| Histone H3K9 Acetylation | Decreased | Increased | Normal | |

| Mitochondrial Homeostasis | Impaired | Preserved | Normal |

Metabolic Disease Models

CMS121 has shown significant promise in treating metabolic disorders. In leptin receptor-deficient db/db mice, a model for type 2 diabetes and obesity, a diet containing CMS121 led to improvements in multiple metabolic parameters.

Table 3: Effects of CMS121 in db/db Mice

| Parameter | Control db/db Mice | CMS121-Treated db/db Mice | Reference |

| Body Weight | - | 5% reduction | |

| Glucose Tolerance | Impaired | Improved | |

| HbA1c Levels | Increased | Reduced | |

| Plasma Insulin Levels | Increased | Reduced | |

| Blood & Liver Triglycerides | Increased | Decreased | |

| Blood & Liver Free Fatty Acids | Increased | Decreased | |

| Liver Inflammation Markers | Increased | Lowered | |

| Kidney Damage Markers | Increased | Improved |

In a study with wild-type C57BL/6 mice on a normal diet, long-term administration of CMS121 resulted in a 40% decrease in age-related body weight gain and improved glucose and lipid profiles.

Table 4: Effects of CMS121 in Wild-Type C57BL/6 Mice

| Parameter | Control Mice | CMS121-Treated Mice | Reference |

| Body Weight Gain | - | 40% decrease | |

| Glucose and Lipid Indexes | - | Improved | |

| Hepatic Inflammation Markers | - | Lowered | |

| Adipose Tissue Mitochondrial Markers | - | Increased | |

| Resting Metabolic Rate | - | Higher |

Clinical Data

CMS121 has successfully completed a Phase 1 clinical trial (NCT05318040) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The study was a randomized, double-blind, placebo-controlled trial with single and multiple escalating doses. The results indicated that CMS121 was generally well-tolerated.

Experimental Protocols

Morris Water Maze for Cognitive Function

The Morris Water Maze is a standard behavioral test to assess spatial learning and memory in rodents.

Protocol:

-

Apparatus: A circular pool (120-180 cm diameter) filled with opaque water (22-25°C). A submerged platform (10 cm diameter) is placed in one quadrant.

-

Acclimatization: Mice are handled and acclimatized to the testing room for several days before the experiment.

-

Cued Training: Mice are trained to find a visible platform. This ensures they can see and are motivated to escape the water.

-

Hidden Platform Training: The platform is submerged and kept in a fixed location. Mice learn to use distal cues in the room to navigate to the platform over several days of trials.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory.

-

Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Fatty Acid Synthase (FASN) Activity Assay

This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH.

Protocol:

-

Cell Lysate Preparation: HT22 cells are grown to ~80% confluency, harvested, and lysed in an assay buffer (e.g., 0.1 M KH2PO4, 1 mM EDTA, pH 7.0).

-

Reaction Mixture: The cell lysate containing FASN is incubated with a reaction buffer containing acetyl-CoA and NADPH.

-

CMS121 Treatment: Different concentrations of CMS121 are added to the reaction mixture.

-

Reaction Initiation: The reaction is started by the addition of malonyl-CoA.

-

Measurement: The decrease in NADPH absorbance is monitored spectrophotometrically at 340 nm over time. The rate of NADPH oxidation is proportional to FASN activity.

Lipid Peroxidation (4-HNE) Assay

This assay quantifies the levels of 4-hydroxynonenal (4-HNE), a stable marker of lipid peroxidation, in tissue samples.

Protocol:

-

Tissue Homogenization: Hippocampal tissue is homogenized in a lysis buffer.

-

Protein Quantification: The total protein concentration of the homogenate is determined.

-

Western Blot Analysis:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for 4-HNE protein adducts.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

-

Quantification: The intensity of the bands corresponding to 4-HNE adducts is quantified and normalized to a loading control (e.g., actin).

Oxytosis/Ferroptosis Assay

This cell-based assay is used to screen for compounds that protect against oxytosis/ferroptosis.

References

- 1. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]

- 4. The Geroprotective Drug Candidate CMS121 Alleviates Diabetes, Liver Inflammation, and Renal Damage in db/db Leptin Receptor Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

CMS121: A Multi-Pronged Approach to Mitigating Aging Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMS121 is a novel, orally bioavailable small molecule, chemically optimized from the natural flavonoid fisetin. Developed through research at the Salk Institute for Biological Studies, CMS121 has demonstrated significant potential as a geroneuroprotector, exhibiting robust efficacy in preclinical models of aging, Alzheimer's disease (AD), and metabolic disorders. Its primary mechanism of action involves the inhibition of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. This inhibition leads to a cascade of downstream effects, including the modulation of acetyl-CoA metabolism, enhancement of mitochondrial function, and protection against oxytosis/ferroptosis, a form of regulated cell death implicated in aging and neurodegeneration. This technical guide provides a comprehensive overview of the core science behind CMS121, detailing its effects on aging pathways, summarizing key preclinical data, outlining experimental methodologies, and visualizing the intricate signaling networks it modulates.

Introduction: Targeting the Nexus of Aging and Disease

Aging is the primary risk factor for a myriad of chronic diseases, including neurodegenerative disorders like Alzheimer's and metabolic conditions such as type 2 diabetes.[1][2] A growing body of evidence suggests that shared molecular pathways underpin the aging process and the pathogenesis of these age-related ailments. CMS121 emerges from a therapeutic strategy that shifts the focus from single-target interventions to modulating the fundamental biology of aging.[1]

CMS121 is a synthetic derivative of fisetin, a flavonol found in various fruits and vegetables.[1][3] While fisetin itself has shown promise in preclinical studies, CMS121 was engineered for improved stability, bioavailability, and potency. Its development was guided by a cell-based phenotypic screening approach designed to identify compounds that protect against oxytosis/ferroptosis, a non-apoptotic cell death pathway characterized by lipid peroxidation and implicated in age-related neurodegeneration.

Mechanism of Action: A Cascade of Metabolic Reprogramming

The therapeutic effects of CMS121 stem from its ability to modulate fundamental metabolic pathways, primarily through the inhibition of Fatty Acid Synthase (FASN).

Direct Inhibition of Fatty Acid Synthase (FASN)

FASN is the central enzyme responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. Studies have shown that CMS121 directly inhibits FASN activity. This inhibition has several critical downstream consequences:

-

Reduction of Lipid Peroxidation: By limiting the synthesis of new fatty acids, particularly polyunsaturated fatty acids (PUFAs), CMS121 reduces the substrate available for lipid peroxidation, a key driver of oxytosis/ferroptosis. This protective effect has been observed in both neuronal and microglial cells.

-

Anti-inflammatory Effects: FASN activity is linked to pro-inflammatory signaling. CMS121's inhibition of FASN contributes to its anti-inflammatory properties by reducing the production of inflammatory mediators.

Modulation of Acetyl-CoA Metabolism and Mitochondrial Function

The inhibition of FASN leads to an increase in the intracellular pool of acetyl-CoA. Acetyl-CoA is a critical metabolic hub, and its increased availability has several beneficial effects:

-

Enhanced Mitochondrial Respiration: Increased acetyl-CoA can fuel the tricarboxylic acid (TCA) cycle, leading to enhanced mitochondrial respiration and ATP production. Studies have shown that CMS121 treatment preserves the expression of genes associated with mitochondria.

-

Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetylation, an epigenetic modification associated with gene expression. CMS121 has been shown to increase histone acetylation at key sites, potentially influencing the expression of genes involved in memory and neuroprotection.

Activation of AMPK and Inhibition of ACC1

CMS121 also activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), the enzyme that converts acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. This action further contributes to the increase in acetyl-CoA levels and the suppression of de novo lipogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways affected by CMS121 and a typical experimental workflow for its evaluation.

Quantitative Data from Preclinical Studies

CMS121 has been evaluated in multiple preclinical models, demonstrating significant effects on metabolic, inflammatory, and cognitive parameters. The following tables summarize key quantitative findings.

Table 1: Effects of CMS121 on Metabolic Parameters in Wild-Type and db/db Mice

| Parameter | Mouse Model | Treatment Details | Result | Reference |

| Body Weight Gain | Wild-Type (C57BL/6) | 6-month dietary regimen | 40% decrease compared to control | |

| Body Weight | db/db | 6 months in diet | 5% reduction compared to control | |

| Glucose Tolerance | db/db | 6 months in diet | Improved | |

| HbA1c | db/db | 6 months in diet | Reduced | |

| Insulin Levels | db/db | 6 months in diet | Reduced | |

| Blood and Liver Triglycerides | db/db | 6 months in diet | Decreased | |

| Blood and Liver Free Fatty Acids | db/db | 6 months in diet | Decreased |

Table 2: Effects of CMS121 on Inflammatory and Mitochondrial Markers

| Marker | Model | Treatment Details | Result | Reference |

| Hepatic Caspase 1, 3, and NOX4 | Wild-Type (C57BL/6) | 6-month dietary regimen | Lower levels indicating reduced liver inflammation | |

| Hepatic NF-κB, IL-18, Caspase 3, CRP | db/db | 6 months in diet | Lowered | |

| 15-Lipoxygenase-2 (15LOX2) | APPswe/PS1ΔE9 Mice (Hippocampus) | N/A | Reduced to wild-type levels | |

| Glial Fibrillary Acidic Protein (GFAP) | APPswe/PS1ΔE9 Mice (Hippocampus) | N/A | Decreased | |

| Nrf1 and TFAM (Adipose Tissue) | Wild-Type (C57BL/6) | 6-month dietary regimen | Increased levels | |

| Mitochondrial Electron Transport Complexes (Adipose Tissue) | Wild-Type (C57BL/6) | 6-month dietary regimen | Increased markers | |

| Renal NDUFB8, UQCRC2, VDAC | db/db | 6 months in diet | Restored to levels similar to wild-type |

Table 3: Effects of CMS121 on Cognitive Function in Aging and AD Mouse Models

| Test | Mouse Model | Treatment Details | Result | Reference |

| Morris Water Maze | APPswe/PS1ΔE9 | 3-month treatment starting at 9 months of age | Performance equal to healthy control animals | |

| Contextual Memory | APPswe/PS1ΔE9 | 3-month treatment | Normalized to wild-type levels | |

| Cognitive Function | SAMP8 | 200 ppm in diet | Reduced cognitive decline |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of CMS121.

In Vitro Oxytosis/Ferroptosis Assay

This assay assesses the protective effects of CMS121 against glutamate- and RSL3-induced cell death in the HT22 mouse hippocampal cell line.

-

Cell Culture: HT22 cells are plated in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing either 10 mM glutamate or 200 nM RSL3, with or without various concentrations of CMS121.

-

Viability Assessment: After 24 hours of incubation, cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read on a plate reader to quantify the extent of cell death and the protective effect of CMS121.

In Vivo Animal Studies

-

Animal Models: Various mouse models are used, including senescence-accelerated mouse-prone 8 (SAMP8) for aging studies, APPswe/PS1dE9 transgenic mice for Alzheimer's disease, and db/db leptin receptor-deficient mice for metabolic studies.

-

CMS121 Administration: CMS121 is typically administered in the diet at concentrations ranging from 200 to 400 ppm for durations of 3 to 6 months.

-

Behavioral Testing (Morris Water Maze): This test is used to assess spatial learning and memory.

-

Apparatus: A circular pool (110-180 cm in diameter) is filled with opaque water. Distal cues are placed around the room.

-

Training: Mice are trained over several days to find a hidden platform submerged beneath the water's surface. Each trial begins with the mouse being placed in the water at a different starting position.

-

Probe Trial: To assess memory retention, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

-

-

Metabolic Assessments:

-

Glucose Tolerance Test (GTT): Following a fasting period, mice are administered a glucose bolus, and blood glucose levels are measured at various time points to assess glucose clearance.

-

Lipid Profile: Blood and liver samples are collected to measure levels of triglycerides and free fatty acids.

-

-

Biochemical and Molecular Analyses:

-

ELISA for Cytokines: Brain tissue is homogenized, and the supernatant is used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

Acetyl-CoA Measurement: Brain tissue is rapidly frozen, pulverized, and deproteinized. Acetyl-CoA levels are then quantified using a sensitive fluorometric assay kit.

-

Mitochondrial Respiration: Oxygen consumption rates (OCR) in isolated mitochondria or primary neurons are measured using a Seahorse XF Analyzer. The assay involves the sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.

-

RNA-Sequencing: RNA is extracted from brain tissue, and RNA-seq is performed to analyze changes in gene expression profiles in response to CMS121 treatment.

-

Clinical Development and Future Directions

Based on the promising preclinical data, CMS121 has advanced to a Phase 1 clinical trial (NCT05318040) to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers. The study is a randomized, double-blind, placebo-controlled trial involving single and multiple ascending doses in both young and elderly subjects.

Initial findings from the Phase 1 trial indicate that single doses up to 1800 mg and multiple doses up to 900 mg/day for 7 days are generally well-tolerated. The pharmacokinetic profile of CMS121 and its metabolites has been characterized, showing dose-proportional or slightly greater than dose-proportional increases in exposure. Systemic exposure to CMS121 was found to be approximately 50% higher when administered with food.

The multifaceted mechanism of action of CMS121, targeting the intersection of metabolism, inflammation, and cellular stress, positions it as a promising therapeutic candidate not only for Alzheimer's disease but also for a broader range of age-related conditions. Future research will likely focus on further elucidating the downstream effects of FASN inhibition and exploring the full therapeutic potential of CMS121 in various age-related pathologies.

Conclusion

CMS121 represents a paradigm shift in the development of therapeutics for age-related diseases. By targeting fundamental aging pathways centered around FASN and acetyl-CoA metabolism, it offers a multi-pronged approach to combat the complex and interconnected pathologies of aging. The robust preclinical data, demonstrating its efficacy in improving metabolic health, reducing inflammation, and enhancing cognitive function, provide a strong rationale for its continued clinical development. As our understanding of the molecular mechanisms of aging deepens, interventions like CMS121 that modulate these core processes hold the promise of extending not just lifespan, but more importantly, healthspan.

References

The Role of FASN Inhibition by CMS121 in Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMS121 is a novel, orally bioavailable small molecule that has demonstrated significant therapeutic potential in preclinical models of age-related diseases, particularly Alzheimer's disease and metabolic disorders. A derivative of the natural flavonoid fisetin, CMS121 has been shown to exert its effects primarily through the inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. This inhibition triggers a cascade of downstream effects, including the reduction of lipid peroxidation, mitigation of neuroinflammation, and modulation of systemic metabolism. This technical guide provides an in-depth overview of the mechanism of action of CMS121, summarizes key preclinical findings, details experimental methodologies, and presents signaling pathways and experimental workflows for researchers in the field.

Introduction: FASN as a Therapeutic Target

Fatty Acid Synthase (FASN) is a multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] While essential during development, FASN expression is typically low in most adult tissues, with the exception of lipogenic tissues like the liver and adipose tissue.[2] However, FASN is notably upregulated in various pathological conditions, including numerous cancers, metabolic diseases, and neurodegenerative disorders.[1][3][4] This upregulation is associated with increased cellular proliferation, inflammation, and survival, making FASN an attractive target for therapeutic intervention.

CMS121, a chemically optimized derivative of fisetin, has been identified as a potent inhibitor of FASN. Its development was based on phenotypic screens for neuroprotective compounds, and subsequent studies have elucidated its direct interaction with and inhibition of FASN's enzymatic activity. This targeted action forms the basis of its therapeutic effects observed in various disease models.

Mechanism of Action: FASN Inhibition by CMS121

The primary mechanism of action of CMS121 is the direct inhibition of FASN activity. While a specific IC50 value for CMS121 against FASN has not been reported in the reviewed literature, studies have demonstrated a dose-dependent decrease in FASN enzymatic activity in the presence of CMS121. This inhibition of FASN leads to a reduction in the synthesis of fatty acids, which in turn has several critical downstream consequences:

-

Reduction of Lipid Peroxidation: By limiting the availability of fatty acid substrates, CMS121 decreases the production of lipid peroxides, which are key mediators of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.

-

Anti-Inflammatory Effects: FASN activity is linked to pro-inflammatory signaling. Inhibition of FASN by CMS121 has been shown to reduce the production of inflammatory mediators.

-

Modulation of Acetyl-CoA Metabolism: FASN inhibition leads to an increase in the levels of its substrate, acetyl-CoA. Acetyl-CoA is a critical metabolite that links carbohydrate and fatty acid metabolism and also serves as a key substrate for histone acetylation, an epigenetic modification associated with neuroprotection.

-

AMPK Activation: CMS121 has been shown to activate 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK further inhibits fatty acid synthesis by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA for FASN.

Signaling Pathway of FASN Inhibition by CMS121

Therapeutic Applications and Preclinical Data

CMS121 has been investigated in preclinical models of Alzheimer's disease and metabolic disorders, demonstrating significant therapeutic efficacy.

Alzheimer's Disease

In the APPswe/PS1ΔE9 transgenic mouse model of Alzheimer's disease, treatment with CMS121 has been shown to improve cognitive function.

Table 1: Effects of CMS121 in an Alzheimer's Disease Mouse Model

| Parameter | Model | Treatment | Outcome | Reference |

| Cognitive Function | APPswe/PS1ΔE9 mice | 400 ppm in diet for 3 months | Reversed memory loss in Morris Water Maze and other behavioral tests. | |

| Lipid Peroxidation | APPswe/PS1ΔE9 mice | 400 ppm in diet for 3 months | Normalized levels of lipid peroxidation products in the brain. | |

| Neuroinflammation | APPswe/PS1ΔE9 mice | 400 ppm in diet for 3 months | Reduced markers of neuroinflammation. | |

| FASN Levels | Human AD brain samples | N/A | FASN protein levels were found to be higher compared to healthy controls. |

Metabolic Diseases

CMS121 has also shown profound effects in mouse models of type 2 diabetes and age-related obesity.

Table 2: Effects of CMS121 in Metabolic Disease Mouse Models

| Parameter | Model | Treatment | Outcome | Reference |

| Body Weight | db/db mice | CMS121 in diet for 6 months | 5% reduction in body weight. | |

| Glucose Tolerance | db/db mice | CMS121 in diet for 6 months | Improved glucose tolerance. | |

| HbA1c Levels | db/db mice | CMS121 in diet for 6 months | Reduced HbA1c levels. | |

| Insulin Levels | db/db mice | CMS121 in diet for 6 months | Reduced insulin levels. | |

| Triglycerides & Free Fatty Acids | db/db mice | CMS121 in diet for 6 months | Decreased levels in blood and liver. | |

| Liver Inflammation | db/db mice | CMS121 in diet for 6 months | Lowered markers of liver inflammation (NF-κB, IL-18, caspase 3, CRP). | |

| Kidney Damage Markers | db/db mice | CMS121 in diet for 6 months | Improved urine markers of kidney damage (NGAL, clusterin, albumin). | |

| Body Weight Gain | Wild-type aging mice | 200-400 ppm in diet for 6 months | 40% decrease in body weight gain. | |

| Glucose and Lipid Indexes | Wild-type aging mice | 200-400 ppm in diet for 6 months | Improved glucose and lipid indexes. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of CMS121.

FASN Activity Assay

This assay measures the enzymatic activity of FASN by monitoring the consumption of its co-factor, NADPH.

-

Cell Lysate Preparation:

-

Culture HT22 neuronal cells to ~80% confluency.

-

Wash cells with ice-cold PBS and collect by scraping.

-

Centrifuge and resuspend the cell pellet in FASN assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0).

-

Lyse cells via a freeze-thaw cycle followed by gentle sonication.

-

Determine protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

-

Enzymatic Reaction:

-

In a 96-well plate, add cell lysate to each well.

-

Add varying concentrations of CMS121 or vehicle control.

-

Initiate the reaction by adding a substrate mixture containing acetyl-CoA and malonyl-CoA.

-

Immediately measure the decrease in NADPH absorbance at 340 nm over time using a plate reader.

-

Calculate FASN activity as the rate of NADPH consumption, normalized to the protein concentration of the lysate.

-

In Vivo Mouse Studies

Experimental Workflow for In Vivo Efficacy Studies

-

Animal Models:

-

Alzheimer's Disease: APPswe/PS1ΔE9 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.

-

Type 2 Diabetes: db/db mice, which are leptin receptor deficient and exhibit obesity, hyperglycemia, and insulin resistance.

-

Age-related Obesity: Wild-type C57BL/6J mice on a standard diet, which exhibit age-related weight gain.

-

-

Treatment: CMS121 is typically administered orally, mixed into the rodent chow at concentrations ranging from 200 to 400 ppm.

-

Behavioral Testing (Morris Water Maze):

-

A circular pool is filled with opaque water. A hidden platform is submerged just below the water's surface.

-

Mice are trained over several days to find the hidden platform using spatial cues around the room.

-

Parameters such as escape latency (time to find the platform) and path length are recorded using a video tracking system.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

-

Western Blotting

-

Tissue Homogenization: Brain or liver tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against target proteins (e.g., FASN, p-AMPK, inflammatory markers) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Metabolomics Analysis

-

Sample Collection: Plasma, urine, or brain tissue is collected and snap-frozen.

-

Metabolite Extraction: Metabolites are extracted from the samples using appropriate solvent systems (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify individual metabolites.

-

Data Analysis: The resulting data is processed to identify metabolites that are significantly altered between treatment and control groups. Pathway analysis is often performed to understand the biological implications of these changes.

Multi-faceted Therapeutic Potential of CMS121

The inhibition of FASN by CMS121 results in a broad spectrum of therapeutic effects that are beneficial in multiple disease contexts.

Logical Diagram of CMS121's Therapeutic Effects

Conclusion and Future Directions

CMS121 represents a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of FASN. Preclinical studies have provided compelling evidence for its efficacy in mitigating key pathological features of Alzheimer's disease and metabolic disorders. The multi-pronged effects of FASN inhibition—reducing lipid peroxidation, curbing inflammation, and improving metabolism—underscore the potential of CMS121 as a disease-modifying agent.

CMS121 has advanced to a Phase 1 clinical trial to evaluate its safety in humans. Future research will likely focus on further elucidating the downstream signaling pathways affected by CMS121 and exploring its therapeutic potential in other FASN-implicated diseases, such as cancer. The continued investigation of CMS121 holds significant promise for the development of novel treatments for a range of debilitating age-related and metabolic conditions.

References

CM121: A Technical Guide to a Reversible ALDH1A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1 family member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA).[1][2] As a key regulator of cellular processes such as growth, differentiation, and organogenesis, RA is vital during embryonic development and in adult tissues.[3][4] ALDH1A2 catalyzes the irreversible oxidation of retinaldehyde to all-trans retinoic acid (atRA), a crucial step in the RA signaling pathway.[1] Given its role in these fundamental biological processes, ALDH1A2 has emerged as a significant drug target for various therapeutic areas, including contraception and oncology.

This technical guide provides an in-depth overview of CM121, a potent, active site-directed, and reversible inhibitor of ALDH1A2. We will explore its biochemical properties, mechanism of action, the signaling pathway it modulates, and the experimental protocols used for its characterization.

Quantitative Data on ALDH1A2 Inhibitors

The inhibitory potency of this compound has been characterized using various biochemical and biophysical methods. The following table summarizes key quantitative data for this compound and provides a comparison with other known ALDH1A2 inhibitors.

| Inhibitor | Type | IC50 (μM) | Apparent Kd (μM) | Notes |

| This compound | Reversible | 0.54 | 1.1 | Active site-directed inhibitor. |

| Compound 6-118 | Reversible | 0.91 | 0.26 | Active site-directed inhibitor. |

| WIN18,446 | Irreversible | 0.19 (time-dependent) | 0.03 | Covalently modifies the catalytic residue Cys320. |

-

IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

Kd (Dissociation constant): A measure of the binding affinity between the inhibitor and the enzyme. Lower Kd values indicate tighter binding.

Mechanism of Action

This compound functions as a reversible, active-site directed inhibitor of ALDH1A2. X-ray crystallography studies have revealed the precise molecular interactions that govern its inhibitory activity. This compound binds non-covalently within the enzyme's active site, adjacent to the NAD+ cofactor.

The key interactions include:

-

Hydrogen Bonding: The methylsulfonyl oxygens of this compound form hydrogen bonds with the main-chain amides of Cys320 and Thr321, as well as the side chains of Thr321 and Asn187.

-

π-π Stacking: The methylsulfonylbenzene and benzonitrile rings of this compound establish π-π stacking interactions with the side chains of Phe188 and Phe314, respectively.

-

Hydrophobic Interactions: Multiple hydrophobic interactions further stabilize the inhibitor within the active site.

Unlike irreversible inhibitors such as WIN18,446, which form a covalent bond with the catalytic cysteine (Cys320), this compound's interactions are non-covalent, allowing for its reversible nature. This reversible binding does not significantly alter the conformation of the bound NAD+ cofactor, in contrast to the effect seen with covalent inhibitors.

ALDH1A2 Signaling Pathway and Inhibition by this compound

ALDH1A2 is a central enzyme in the retinoic acid synthesis pathway. This pathway begins with the uptake of Vitamin A (retinol), its conversion to retinaldehyde, and finally, the ALDH1A2-catalyzed oxidation of retinaldehyde to retinoic acid. Retinoic acid then binds to nuclear receptors (RAR and RXR) to regulate the transcription of target genes involved in various cellular functions. This compound exerts its effect by directly inhibiting the final, irreversible step of this synthesis.

Experimental Protocols

The characterization of this compound as an ALDH1A2 inhibitor involves several key experimental procedures.

Recombinant Human ALDH1A2 Expression and Purification

-

Cloning and Transformation: A plasmid containing the human ALDH1A2 gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: Cell cultures are grown to an optimal density (OD600 of 0.6-0.7) at which point protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM). The culture is then incubated at a lower temperature (e.g., 16°C) overnight to enhance soluble protein production.

-

Purification: Harvested cells are lysed, and the protein is purified from the cell lysate, typically using affinity and size-exclusion chromatography techniques at 4°C. Protein concentration is determined spectrophotometrically at 280 nm.

Enzyme Inhibition Assay (IC50 Determination)

This assay measures the enzymatic activity of ALDH1A2 in the presence of varying concentrations of the inhibitor to determine the IC50 value.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM HEPES, pH 7.5), the enzyme (ALDH1A2), the cofactor NAD+, and the substrate (e.g., retinaldehyde).

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The data is fitted to a dose-response curve to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between this compound and ALDH1A2.

-

Principle: The heat released or absorbed upon the binding of the inhibitor (in the syringe) to the enzyme (in the sample cell) is measured directly.

-

Procedure: A solution of this compound is titrated in small aliquots into a solution of ALDH1A2 at a constant temperature.

-

Data Analysis: The resulting heat changes are plotted against the molar ratio of inhibitor to protein. The data is fitted to a binding model to determine the apparent Kd value.

X-ray Crystallography

This technique provides high-resolution structural information on how this compound binds to the ALDH1A2 active site.

-

Crystallization: Purified ALDH1A2 is co-crystallized with this compound, both in the absence and presence of the NAD+ cofactor.

-

Data Collection: The resulting crystals are exposed to an X-ray beam, and the diffraction data are collected.

-

Structure Determination: The diffraction data are processed to determine the three-dimensional electron density map and build an atomic model of the ALDH1A2-CM121 complex. The structures of ALDH1A2 in complex with this compound have been determined at resolutions of 2.3-2.6 Å.

Structural Insights into Reversible Inhibition

The co-crystal structure of ALDH1A2 with this compound confirms that the inhibitor occupies a narrow, ~9 Å-long path that extends from the catalytic Cys320 residue towards the protein surface. This precise positioning allows for the specific hydrogen bonding and π-π stacking interactions that stabilize the enzyme-inhibitor complex without forming a permanent covalent bond.

Conclusion

This compound is a well-characterized, potent, and reversible inhibitor of ALDH1A2. Its mechanism of action, defined by specific non-covalent interactions within the enzyme's active site, has been elucidated through detailed biochemical and structural studies. The comprehensive data available, from inhibitory constants to high-resolution crystal structures, makes this compound a valuable tool for researchers studying the role of ALDH1A2 and the retinoic acid signaling pathway in health and disease. This guide provides the foundational technical information required for its effective application in a research and drug development setting.

References

- 1. SEBM | Single-cell RNA sequencing data locate ALDH1A2-mediated retinoic acid synthetic pathway to glomerular parietal epithelial cells [ebm-journal.org]

- 2. scbt.com [scbt.com]

- 3. ALDH1A2 - Wikipedia [en.wikipedia.org]

- 4. Retinoic acid synthesis and functions in early embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Elucidation of CMS121: A Multi-Targeted Approach to Neuroprotection and Metabolic Modulation

La Jolla, CA - In the ongoing quest for effective therapeutics against age-related neurodegenerative diseases, the synthetic flavonoid derivative, CMS121, has emerged as a promising candidate. Developed through a meticulous process of chemical optimization of the natural product fisetin, CMS121 has demonstrated significant neuroprotective and metabolic benefits in a range of preclinical models. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CMS121, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis: A Tale of Targeted Modification

CMS121 is the product of a structure-activity relationship-driven iterative chemistry approach, originating from the natural flavonoid fisetin, which is found in various fruits and vegetables.[1][2] Recognizing the therapeutic potential but also the pharmacological limitations of fisetin, researchers at the Salk Institute for Biological Studies synthesized over 160 derivatives to enhance its neuroprotective and anti-inflammatory properties.[3] This extensive screening effort, which was based on a phenotypic screening platform designed to mimic various aspects of neurodegeneration, led to the identification of CMS121 as a lead candidate with improved potency and drug-like characteristics.[4][5] The development of CMS121 was part of a broader initiative to identify "geroneuroprotectors," compounds that can slow the aging process in the brain.

While the precise, step-by-step chemical synthesis protocol for CMS121 from fisetin remains proprietary and is not detailed in the public scientific literature, the general strategy involved modifying the fisetin scaffold to improve its stability, bioavailability, and ability to cross the blood-brain barrier. This optimization was guided by in vitro assays that assessed the compound's ability to protect neurons from various toxic insults associated with the aging brain.

Mechanism of Action: A Two-Pronged Assault on Cellular Stress

The therapeutic effects of CMS121 are attributed to its dual mechanism of action, primarily targeting cellular metabolism through the inhibition of Fatty Acid Synthase (FASN) and the activation of AMP-activated protein kinase (AMPK).

Inhibition of Fatty Acid Synthase (FASN)

CMS121 directly inhibits the enzymatic activity of FASN, a key enzyme in the de novo synthesis of fatty acids. Elevated FASN activity has been linked to increased lipid peroxidation and inflammation, both of which are implicated in the pathophysiology of Alzheimer's disease. By inhibiting FASN, CMS121 reduces the production of fatty acids, thereby mitigating lipid peroxidation and its damaging downstream effects. This mechanism is supported by findings that knockdown of FASN in neuronal cells confers protection against oxytosis/ferroptosis, a form of regulated cell death.

Activation of AMP-activated Protein Kinase (AMPK)

CMS121 also activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), the enzyme that produces malonyl-CoA, a critical substrate for FASN. This action further suppresses fatty acid synthesis. The activation of AMPK by CMS121 has broader beneficial effects, including the modulation of inflammatory pathways and the promotion of mitochondrial health.

The interplay between FASN inhibition and AMPK activation by CMS121 leads to a significant shift in cellular metabolism, away from lipid synthesis and towards energy conservation and stress resistance. This metabolic reprogramming is believed to be a cornerstone of its neuroprotective and anti-aging properties.

Preclinical Efficacy: Evidence from In Vitro and In Vivo Models

The therapeutic potential of CMS121 has been extensively evaluated in a variety of preclinical models, demonstrating its efficacy in mitigating key pathological features of neurodegenerative diseases and metabolic disorders.

In Vitro Studies

Initial screening of CMS121 was performed in the HT22 mouse hippocampal neuronal cell line, where it demonstrated potent protection against oxytosis/ferroptosis, a form of cell death relevant to neurodegenerative conditions. Further in vitro experiments revealed that CMS121 can prevent the increase in lipid peroxidation induced by chemical stressors in both neuronal (HT22) and microglial (BV2) cells.

In Vivo Studies in Animal Models

CMS121 has been tested in several mouse models, consistently showing beneficial effects on cognition, metabolism, and markers of neuroinflammation.

-

APPswe/PS1ΔE9 Mouse Model of Alzheimer's Disease: In this transgenic model of familial Alzheimer's disease, long-term treatment with CMS121 was shown to alleviate cognitive deficits in behavioral tests such as the Morris Water Maze and fear conditioning. The treatment also reduced markers of lipid peroxidation and neuroinflammation in the brains of these mice.

-

SAMP8 Mouse Model of Accelerated Senescence: In this model of age-related cognitive decline, CMS121 treatment has been shown to improve cognitive function.

-

db/db Mouse Model of Type 2 Diabetes: Demonstrating its broader metabolic effects, CMS121 treatment in db/db mice, a model of obesity and type 2 diabetes, led to a reduction in body weight gain, improved glucose and lipid profiles, and decreased markers of liver inflammation.

-

R6/2 Mouse Model of Huntington's Disease: In a model of Huntington's disease, CMS121 treatment slowed motor dysfunction and extended the median lifespan of the mice.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of CMS121.

| In Vivo Model | Parameter | Treatment Group | Control Group | % Change | Reference |

| db/db Mice | Body Weight Gain | 13.4 ± 2.9 g | 18.8 ± 2.6 g | -28.7% | |

| db/db Mice | Fasting Blood Glucose | Lower (trend) | Higher | - | |

| db/db Mice | Plasma Insulin | Lower (trend) | Higher | - | |

| R6/2 Mice | Median Lifespan | 134 days (200 ppm) | 113 days | +18.6% |

| In Vitro Model | Assay | Condition | Result | Reference |

| HT22 Cells | Oxytosis/Ferroptosis Protection | Glutamate, Erastin, RSL3 | Significant protection | |

| HT22 & BV2 Cells | Lipid Peroxidation | RSL3 (HT22), LPS (BV2) | Prevention of increase |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vivo Experiments in APPswe/PS1ΔE9 Mice

-

Animal Model: Male APPswe/PS1ΔE9 transgenic mice and wild-type C57BL/6J control mice were used.

-

Treatment: At 9 months of age, mice were fed a diet containing either 200 ppm or 400 ppm of CMS121 for 3 months. This corresponds to an approximate daily intake of 17 mg/kg and 34 mg/kg, respectively.

-

Behavioral Testing:

-

Morris Water Maze: This test was used to assess spatial learning and memory. The protocol involved a 2-day procedure with visible and hidden platform trials.

-

Fear Conditioning: This test evaluated contextual and cued fear memory. The protocol involved a conditioning phase with a tone and a footshock, followed by context and cued testing on subsequent days.

-

-

Biochemical Analysis: Following behavioral testing, brain tissue was collected for the analysis of lipid peroxidation markers (e.g., 4-HNE) and inflammatory markers by Western blot and other biochemical assays.

In Vitro Lipid Peroxidation Assay

-

Cell Lines: HT22 mouse hippocampal neuronal cells and BV2 mouse microglial cells were used.

-

Induction of Lipid Peroxidation:

-

In HT22 cells, lipid peroxidation was induced by treatment with RSL3, an inhibitor of glutathione peroxidase 4 (GPX4).

-

In BV2 cells, lipid peroxidation was induced by stimulation with lipopolysaccharide (LPS).

-

-

Treatment: Cells were pre-treated with CMS121 at various concentrations before the addition of the inducing agent.

-

Measurement: Lipid peroxidation was quantified using the fluorescent probe C11-BODIPY581/591, which shifts its fluorescence emission from red to green upon oxidation. The change in fluorescence was measured using a fluorescence microplate reader or flow cytometry.

Future Directions

CMS121 has successfully completed a Phase I clinical trial to evaluate its safety in humans, with the first doses administered to healthy volunteers in early 2022. The successful completion of this trial will pave the way for subsequent Phase II trials to assess its efficacy in patients with Alzheimer's disease and other age-related conditions. The multi-targeted approach of CMS121, addressing both neuroinflammation and metabolic dysregulation, positions it as a unique and promising therapeutic candidate in the fight against neurodegenerative diseases.

References

- 1. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuro-121.com [neuro-121.com]

- 3. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.vub.be [cris.vub.be]

- 5. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CMS121 on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms and cellular metabolic effects of CMS121, a synthetic derivative of the flavonoid fisetin. CMS121 has demonstrated significant potential in preclinical models of aging, neurodegenerative diseases, and metabolic disorders. This document summarizes key quantitative findings, details experimental protocols from pivotal studies, and illustrates the core signaling pathways influenced by this compound.

Core Mechanisms of Action

CMS121 primarily exerts its effects on cellular metabolism through two key mechanisms: the direct inhibition of Fatty Acid Synthase (FASN) and the activation of 5' AMP-activated protein kinase (AMPK).[1][2] These actions lead to a cascade of downstream effects, including the modulation of lipid metabolism, reduction of inflammation, and protection against oxidative stress-induced cell death (oxytosis/ferroptosis).

Quantitative Data Summary

The following tables summarize the significant quantitative effects of CMS121 on various metabolic and inflammatory parameters as observed in key preclinical studies.

Table 1: Effects of CMS121 on Body Weight and Metabolic Parameters in Wild-Type Mice

| Parameter | Treatment Group | Result | Percentage Change vs. Control | Reference |

| Body Weight Gain | CMS121 Diet (6 months) | 40% decrease | -40% | [2] |

| Glucose Indexes | CMS121 Diet (6 months) | Improved | Not specified | [2] |

| Lipid Indexes | CMS121 Diet (6 months) | Improved | Not specified | [2] |

Table 2: Effects of CMS121 on Hepatic and Adipose Tissue in Wild-Type Mice

| Parameter | Tissue | Treatment Group | Result | Reference |

| Caspase 1 | Liver | CMS121 Diet (6 months) | Lower levels | |

| Caspase 3 | Liver | CMS121 Diet (6 months) | Lower levels | |

| NOX4 | Liver | CMS121 Diet (6 months) | Lower levels | |

| Nrf1 | Adipose Tissue | CMS121 Diet (6 months) | Increased levels | |

| TFAM | Adipose Tissue | CMS121 Diet (6 months) | Increased levels | |

| GLUT4 | Adipose Tissue | CMS121 Diet (6 months) | Increased levels | |

| Resting Metabolic Rate | Adipose Tissue | CMS121 Diet (6 months) | Higher |

Table 3: Effects of CMS121 in a Mouse Model of Type 2 Diabetes (db/db mice)

| Parameter | Treatment Group | Result | Percentage Change vs. Control | Reference |

| Body Weight | CMS121 Diet (6 months) | 5% reduction | -5% | |

| Glucose Tolerance | CMS121 Diet (6 months) | Improved | Not specified | |

| HbA1c | CMS121 Diet (6 months) | Reduced | Not specified | |

| Insulin Levels | CMS121 Diet (6 months) | Reduced | Not specified |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by CMS121.

Figure 1: CMS121 directly inhibits Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis. This leads to a reduction in the production of palmitate and downstream polyunsaturated fatty acids (PUFAs), thereby decreasing the substrate for lipid peroxidation and subsequent neuroinflammation.

Figure 2: CMS121 activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inhibits ACC1, the rate-limiting enzyme for fatty acid synthesis. This action, in concert with FASN inhibition, reduces lipogenesis. AMPK activation also promotes mitochondrial biogenesis through PGC-1α and SIRT1.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on CMS121.

In Vivo Mouse Studies

-

Animal Models:

-

Wild-Type Mice: C57BL/6 mice were used to study the effects of CMS121 on age-related metabolic changes.

-

Type 2 Diabetes Model: db/db mice, which lack leptin receptors, were used as a model of obesity and type 2 diabetes.

-

Alzheimer's Disease Model: APPswe/PS1ΔE9 transgenic mice were used to investigate the neuroprotective effects of CMS121.

-

-

CMS121 Administration:

-

CMS121 was incorporated into the chow diet and provided ad libitum for a duration of 6 months in the aging and diabetes studies.

-

-

Metabolic Analysis:

-

Glucose and Lipid Indexes: Blood samples were collected for the analysis of glucose, HbA1c, insulin, and lipid profiles.

-

Indirect Calorimetry: Resting metabolic rate was assessed using indirect calorimetry systems to measure oxygen consumption and carbon dioxide production.

-

-

Tissue Analysis:

-

Liver and adipose tissues were collected for Western blot analysis of key proteins involved in metabolism and inflammation, such as caspases, NOX4, Nrf1, TFAM, and GLUT4.

-

In Vitro Cell-Based Assays

-

Cell Lines:

-

HT22 Murine Hippocampal Neuronal Cells: Used to study the neuroprotective effects of CMS121 against oxytosis/ferroptosis.

-

BV2 Murine Microglial Cells: Utilized to investigate the anti-inflammatory properties of CMS121.

-

-

Induction of Cellular Stress:

-

Oxytosis/Ferroptosis: Induced in HT22 cells by treatment with RSL3, a glutathione peroxidase 4 (GPX4) inhibitor.

-

Inflammation: Induced in BV2 cells by treatment with lipopolysaccharide (LPS).

-

-

Measurement of Lipid Peroxidation:

-

Lipid peroxidation was quantified using the fluorescent probe C11-BODIPY 581/591.

-

-

Western Blot Analysis:

-

Protein levels of inflammatory markers (e.g., iNOS, COX2, TNFα) and key metabolic enzymes (e.g., FASN) were determined by Western blotting.

-

Experimental Workflow

Figure 3: A generalized workflow for preclinical evaluation of CMS121, encompassing both in vivo animal studies and in vitro cell-based assays to elucidate its metabolic and protective effects.

Conclusion

CMS121 is a promising therapeutic candidate that impacts cellular metabolism at multiple levels. Its ability to inhibit FASN and activate AMPK results in a coordinated suppression of lipogenesis, reduction of inflammation, and enhancement of mitochondrial function. The data from preclinical models of aging, diabetes, and Alzheimer's disease strongly support its potential for treating a range of metabolic and age-related disorders. Further clinical investigation is warranted to translate these findings to human health.

References

The Antioxidant Properties of CMS121: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMS121, a chemically optimized derivative of the natural flavonoid fisetin, has emerged as a promising therapeutic candidate for neurodegenerative diseases, primarily due to its potent antioxidant and anti-inflammatory properties. This document provides an in-depth technical overview of the core mechanisms underpinning the antioxidant effects of CMS121. It details the experimental data demonstrating its efficacy in mitigating lipid peroxidation and inflammation, outlines the specific experimental protocols used in these key studies, and visualizes the involved signaling pathways. The primary mechanism of action for CMS121 involves the inhibition of fatty acid synthase (FASN), an enzyme implicated in lipid metabolism and upregulated in Alzheimer's disease. By inhibiting FASN, CMS121 effectively reduces the substrate for lipid peroxidation, a key process in the cell death pathway known as oxytosis or ferroptosis. This whitepaper synthesizes the current understanding of CMS121, offering a valuable resource for researchers in the field of neurodegeneration and antioxidant therapeutics.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by complex pathologies, including the accumulation of amyloid-beta plaques, neurofibrillary tangles, chronic neuroinflammation, and significant oxidative stress.[1] The oxidative degradation of lipids, or lipid peroxidation, is a critical contributor to the neuronal damage observed in these conditions.[2] This process is a hallmark of a regulated, non-apoptotic cell death pathway known as oxytosis or ferroptosis, which is triggered by the depletion of the endogenous antioxidant glutathione (GSH).[3][4]

CMS121, a small molecule derived from the flavonoid fisetin, was developed through a drug discovery paradigm focused on identifying compounds that can protect against AD-related toxicities, including oxidative stress.[3] Unlike many experimental drugs for AD that target amyloid-β, CMS121 operates through a distinct mechanism by modulating lipid metabolism and inflammation. This document will explore the antioxidant properties of CMS121, focusing on its role as a fatty acid synthase (FASN) inhibitor and its impact on downstream signaling pathways.

Quantitative Data on the Antioxidant Effects of CMS121

The antioxidant efficacy of CMS121 has been quantified in several key preclinical studies. The following tables summarize the significant findings, demonstrating the compound's ability to reduce lipid peroxidation and inflammation.

| Cell Line | Inducer of Lipid Peroxidation | Assay | Effect of CMS121 | Statistical Significance | Source |

| HT22 (neuronal) | RSL3 (GPX4 inhibitor) | Bodipy 581/591 C11 | Prevents the increase in lipid peroxidation | p<0.001 | |

| BV2 (microglial) | LPS | Bodipy 581/591 C11 | Prevents the increase in lipid peroxidation | p<0.001 | |

| Table 1: In Vitro Inhibition of Lipid Peroxidation by CMS121 |

| Animal Model | Marker of Lipid Peroxidation | Tissue | Effect of CMS121 Treatment | Source |

| APPswe/PS1ΔE9 (AD mice) | 4-hydroxynonenal (4HNE) protein adducts | Hippocampus | Reduced levels back to those of wild-type controls | |

| Table 2: In Vivo Reduction of Lipid Peroxidation by CMS121 |

| Cell Line | Inducer of Eicosanoid Production | Effect of CMS121 | Statistical Significance | Source |

| MC65 (neuronal) | Intracellular Aβ | Prevents the general increase in eicosanoid levels | p<0.0001 | |

| Table 3: Inhibition of Pro-inflammatory Eicosanoid Production by CMS121 |

| Enzyme | Assay | Effect of CMS121 | Source |

| Fatty Acid Synthase (FASN) | Enzymatic activity in HT22 cell lysates | Dose-dependent decrease in FASN activity | |

| Table 4: Direct Enzymatic Inhibition by CMS121 |

Core Mechanism of Action: FASN Inhibition

The primary molecular target of CMS121 is fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In the context of neurodegenerative diseases, increased FASN activity can contribute to an excess of lipids that are susceptible to peroxidation, thereby fueling the oxytosis/ferroptosis pathway. CMS121 directly inhibits the enzymatic activity of FASN in a dose-dependent manner. This inhibition leads to a reduction in the cellular pool of fatty acids, which in turn limits the substrate available for lipid peroxidation.

Signaling Pathways Modulated by CMS121

Beyond direct FASN inhibition, CMS121 also modulates several key signaling pathways involved in cellular stress resistance and metabolism. Notably, CMS121 has been found to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). These two proteins are critical regulators of cellular energy homeostasis and have been shown to work in concert to promote cell survival under stress conditions. The activation of AMPK and SIRT1 by CMS121 likely contributes to its overall neuroprotective and antioxidant effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper, based on the descriptions provided in the primary research.

In Vitro Lipid Peroxidation Assay

-

Objective: To measure the effect of CMS121 on induced lipid peroxidation in neuronal and microglial cell lines.

-

Cell Lines: HT22 (murine hippocampal neuronal cells) and BV2 (murine microglial cells).

-

Reagents:

-

Bodipy 581/591 C11 (a fluorescent dye that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion).

-

RSL3 (an inhibitor of glutathione peroxidase 4, GPX4, used to induce ferroptosis).

-

Lipopolysaccharide (LPS) (an inducer of inflammation and oxidative stress in microglia).

-

CMS121.

-

-

Protocol:

-

Seed HT22 or BV2 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of CMS121 for a specified period.

-

Induce lipid peroxidation by adding either RSL3 to HT22 cells or LPS to BV2 cells.

-

At the end of the induction period, add the Bodipy 581/591 C11 reagent to the cells and incubate.

-

Measure the fluorescence intensity at both the oxidized (green) and reduced (red) emission wavelengths using a fluorescence plate reader or microscope.

-

Calculate the ratio of green to red fluorescence to quantify the level of lipid peroxidation.

-

Normalize the results to untreated control cells to determine the fold change in lipid peroxidation.

-

Measurement of 4-Hydroxynonenal (4HNE) Protein Adducts in Vivo

-

Objective: To quantify a key biomarker of lipid peroxidation in the brains of an Alzheimer's disease mouse model treated with CMS121.

-

Animal Model: APPswe/PS1ΔE9 transgenic mice.

-

Protocol:

-

Treat APPswe/PS1ΔE9 mice with CMS121 in their diet for a specified duration (e.g., from 9 to 12 months of age).

-

At the end of the treatment period, sacrifice the mice and harvest the hippocampus.

-

Prepare protein lysates from the hippocampal tissue.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blotting).

-

Probe the membrane with a primary antibody specific for 4HNE-modified proteins.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the optical density of the entire lane for each sample to determine the relative levels of 4HNE protein adducts.

-

Normalize the data to a loading control (e.g., actin) and compare the levels between untreated wild-type, untreated AD, and CMS121-treated AD mice.

-

Eicosanoid Analysis

-

Objective: To measure the effect of CMS121 on the production of pro-inflammatory eicosanoids in a neuronal cell model of intracellular amyloid-beta toxicity.

-

Cell Line: MC65 (a human neuroblastoma cell line that conditionally expresses a fragment of the amyloid precursor protein).

-

Protocol:

-

Culture MC65 cells in the presence of tetracycline (Tet) to suppress the expression of the toxic amyloid fragment.

-

To induce amyloid-beta (Aβ) toxicity, remove tetracycline from the culture medium.

-

Treat the cells with CMS121 concurrently with the induction of Aβ expression.

-

After a specified incubation period, collect the cell culture supernatants.

-

Analyze the supernatants for the presence and quantity of various eicosanoids (e.g., prostaglandins, leukotrienes) using liquid chromatography-mass spectrometry (LC-MS).

-

Compare the eicosanoid profiles of Tet-positive (control), Tet-negative (Aβ-induced), and Tet-negative with CMS121 treatment groups.

-

Express the results as fold changes normalized to the Tet-positive baseline levels.

-

Conclusion

CMS121 represents a novel therapeutic strategy for neurodegenerative diseases by targeting the intersection of lipid metabolism, inflammation, and oxidative stress. Its primary mechanism, the inhibition of fatty acid synthase, directly addresses a key contributor to lipid peroxidation and the subsequent oxytotic/ferroptotic cell death. The quantitative data from preclinical studies robustly support its efficacy in mitigating these pathological processes. The detailed experimental protocols provided herein offer a foundation for further research and validation of CMS121 and other FASN inhibitors as potential treatments for Alzheimer's disease and related conditions. The continued exploration of the intricate signaling pathways modulated by CMS121, including the AMPK and SIRT1 axes, will further illuminate its neuroprotective potential and pave the way for successful clinical translation.

References

- 1. debuglies.com [debuglies.com]